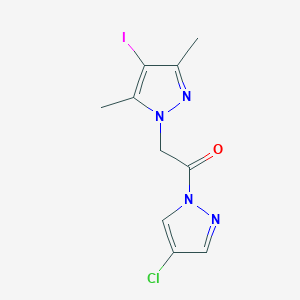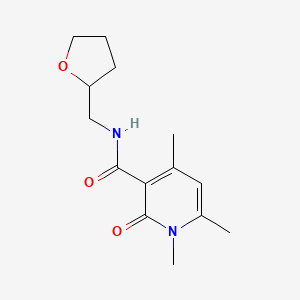![molecular formula C23H17BrN4O4 B11069579 4-bromo-N-[(1Z)-1-(furan-2-yl)-3-oxo-3-{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}prop-1-en-2-yl]benzamide](/img/structure/B11069579.png)
4-bromo-N-[(1Z)-1-(furan-2-yl)-3-oxo-3-{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}prop-1-en-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N-[(1Z)-1-(2-FURYL)-3-OXO-3-{[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]AMINO}-1-PROPEN-2-YL]BENZAMIDE is a complex organic compound with a unique structure that includes a bromine atom, a furan ring, and a phthalazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-[(1Z)-1-(2-FURYL)-3-OXO-3-{[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]AMINO}-1-PROPEN-2-YL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps often include:
Bromination: Introduction of the bromine atom into the benzamide structure.
Furan Ring Formation: Construction of the furan ring through cyclization reactions.
Phthalazinone Attachment: Coupling of the phthalazinone moiety to the main structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-[(1Z)-1-(2-FURYL)-3-OXO-3-{[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]AMINO}-1-PROPEN-2-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4-BROMO-N-[(1Z)-1-(2-FURYL)-3-OXO-3-{[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]AMINO}-1-PROPEN-2-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-BROMO-N-[(1Z)-1-(2-FURYL)-3-OXO-3-{[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]AMINO}-1-PROPEN-2-YL]BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway.
Comparison with Similar Compounds
Similar Compounds
4-BROMO-N-[(1Z)-1-(2-FURYL)-3-OXO-3-{[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]AMINO}-1-PROPEN-2-YL]BENZAMIDE: shares similarities with other brominated benzamides and furan-containing compounds.
Uniqueness
- The unique combination of a bromine atom, furan ring, and phthalazinone moiety distinguishes this compound from others. This unique structure may confer specific properties, such as enhanced binding affinity to certain biological targets or improved stability under various conditions.
Properties
Molecular Formula |
C23H17BrN4O4 |
|---|---|
Molecular Weight |
493.3 g/mol |
IUPAC Name |
4-bromo-N-[(Z)-1-(furan-2-yl)-3-oxo-3-[(4-oxo-3H-phthalazin-1-yl)methylamino]prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C23H17BrN4O4/c24-15-9-7-14(8-10-15)21(29)26-19(12-16-4-3-11-32-16)23(31)25-13-20-17-5-1-2-6-18(17)22(30)28-27-20/h1-12H,13H2,(H,25,31)(H,26,29)(H,28,30)/b19-12- |
InChI Key |
SNFIFUCCUJNPGJ-UNOMPAQXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)/C(=C/C3=CC=CO3)/NC(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C(=CC3=CC=CO3)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-1-one, 1-(4-methoxyphenyl)-3-[4-(pyridine-4-carbonyl)phenylamino]-](/img/structure/B11069502.png)
![[(5-Chloropyridin-2-YL)carbamoyl]methyl 3-(benzylsulfanyl)-2-(phenylformamido)propanoate](/img/structure/B11069508.png)

![4-(9,11-Dioxo-7,8,9,10,11,12-hexahydrobenzo[F]pyrimido[4,5-B]quinolin-12-YL)-2-methoxyphenyl butyrate](/img/structure/B11069514.png)
![Ethyl 1-acetyl-5-(3,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11069525.png)
![2-(3-chlorophenyl)-9-(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B11069526.png)
![3-methoxy-N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide](/img/structure/B11069531.png)

![1-(3,4-Dimethoxybenzyl)-3-(4-fluorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea](/img/structure/B11069560.png)
![2-Amino-4,4-diethoxy-6-(4-methoxyphenyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B11069567.png)
![N-(2-methylphenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide](/img/structure/B11069584.png)

![Quinoline, 2-methyl-4-(5-styryl-[1,2,4]oxadiazol-3-yl)-](/img/structure/B11069597.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-ylsulfonyl)phenyl]thiourea](/img/structure/B11069599.png)
